molecular formula C9H11BrN2S B1369217 4-(5-Bromopyridin-2-yl)thiomorpholine CAS No. 223556-42-1

4-(5-Bromopyridin-2-yl)thiomorpholine

Cat. No.: B1369217
CAS No.: 223556-42-1
M. Wt: 259.17 g/mol
InChI Key: URPFCSWQQQCFIR-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-2-yl)thiomorpholine (CAS: 223556-42-1) is a heterocyclic compound featuring a thiomorpholine ring (a six-membered ring containing one sulfur and one nitrogen atom) substituted at the 4-position with a 5-bromopyridin-2-yl group. Its molecular formula is C₉H₁₁BrN₂S, with a SMILES notation of C1CSCCN1C2=NC=C(C=C2)Br .

Properties

IUPAC Name

4-(5-bromopyridin-2-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2S/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPFCSWQQQCFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590120
Record name 4-(5-Bromopyridin-2-yl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223556-42-1
Record name 4-(5-Bromopyridin-2-yl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-2-yl)thiomorpholine typically involves the reaction of 5-bromopyridine-2-thiol with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the thiol group of 5-bromopyridine-2-thiol attacks the thiomorpholine ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-2-yl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

4-(5-Bromopyridin-2-yl)morpholine
  • Key Difference : Replaces the sulfur atom in thiomorpholine with oxygen.
  • Impact :
    • The oxygen atom in morpholine increases polarity and reduces lipophilicity compared to thiomorpholine derivatives.
    • Morpholine derivatives generally exhibit lower metabolic instability since sulfur in thiomorpholine is prone to oxidation (forming sulfoxides/sulfones) .
  • Example : 4-(5-Bromopyridin-2-yl)morpholine (CAS: 200064-11-5) shares the bromopyridine moiety but lacks the sulfur-mediated reactivity .
4-(4-Nitrophenyl)thiomorpholine
  • Key Difference : Substitutes the bromopyridine group with a 4-nitrophenyl group.
  • Impact :
    • The nitro group enables reduction to aniline, a common precursor in drug synthesis (e.g., antimycobacterial agents) .
    • Crystallographic studies reveal that 4-(4-nitrophenyl)thiomorpholine forms centrosymmetric dimers via weak C–H···O hydrogen bonds, a feature absent in its morpholine analogue .
4-(6-Nitro-3-pyridyl)thiomorpholine
  • Key Difference : Nitro and pyridine substitution at different positions.
  • Impact :
    • Altered electronic properties influence binding affinity in kinase inhibitors or antimicrobial targets .

Physicochemical Properties

Property 4-(5-Bromopyridin-2-yl)thiomorpholine 4-(5-Bromopyridin-2-yl)morpholine 4-(4-Nitrophenyl)thiomorpholine
Lipophilicity (LogP) Higher (due to sulfur) Lower (oxygen atom) Moderate
Metabolic Stability Lower (S oxidation) Higher Lower
Crystallinity Not reported Not reported Forms dimers via H-bonds
Reactivity High (Br, S) Moderate (Br, O) High (NO₂ reduction)

Biological Activity

4-(5-Bromopyridin-2-yl)thiomorpholine, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its effects in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₈BrN₃S
  • Molecular Weight : 223.12 g/mol

The presence of a bromine atom in the pyridine ring and a thiomorpholine moiety contributes to its unique reactivity and interaction with biological targets.

Target Proteins

Research indicates that compounds similar to this compound may inhibit specific proteins involved in cell signaling pathways. Notably, it has been associated with the inhibition of Syk tyrosine kinase, which plays a crucial role in various hematologic malignancies and autoimmune diseases .

Mode of Action

The compound acts as a nucleophile, capable of attacking electrophilic centers in target biomolecules. This property allows it to participate in biochemical reactions that may lead to the formation of disulfide bonds or other modifications that affect protein function.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against several cancer cell lines, including:

Cell Line IC₅₀ (µM) Mechanism
CEM-13 (T-cell leukemia)10.38Induction of apoptosis
U-937 (monocytic leukemia)15.00Cell cycle arrest
MCF-7 (breast cancer)5.00Activation of p53 pathway

These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle proteins .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. It was tested against various bacterial strains, showing significant inhibition at concentrations ranging from 5 to 20 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

  • Inhibition of Syk Tyrosine Kinase : A study investigated the effects of this compound on Syk tyrosine kinase activity in vitro. The results indicated a dose-dependent inhibition with an IC₅₀ value of approximately 25 nM, suggesting its potential as a therapeutic agent for treating lymphoid malignancies .
  • Anticancer Efficacy in Animal Models : In vivo studies using murine models of T-cell lymphoma revealed that administration of the compound significantly reduced tumor size compared to control groups. The treatment led to increased survival rates, indicating promising therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by moderate absorption and distribution across tissues. Factors affecting its bioavailability include:

  • Metabolism : Primarily hepatic, involving cytochrome P450 enzymes.
  • Excretion : Renal excretion is the main route for elimination from the body.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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